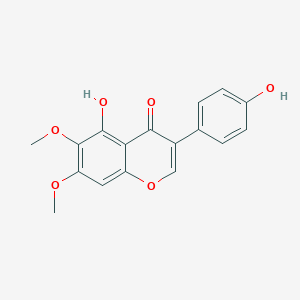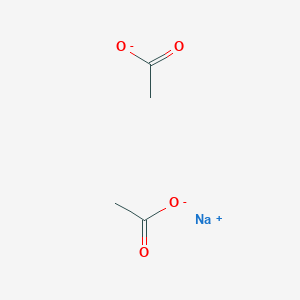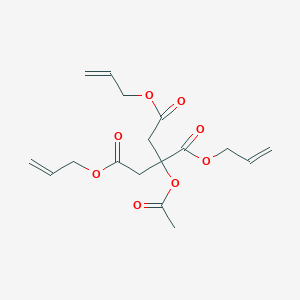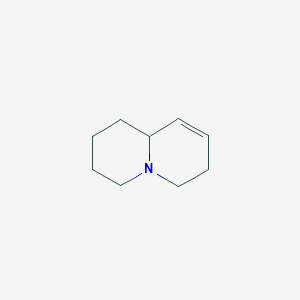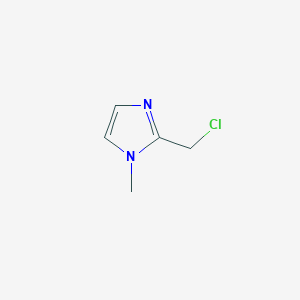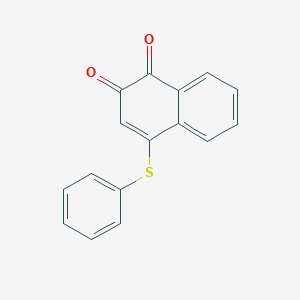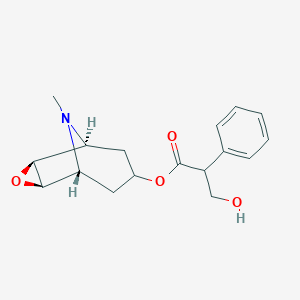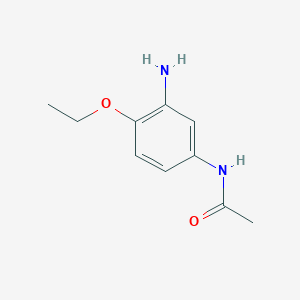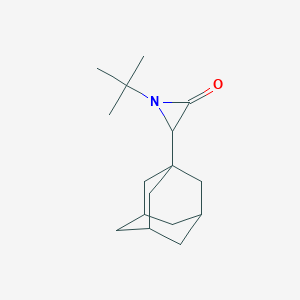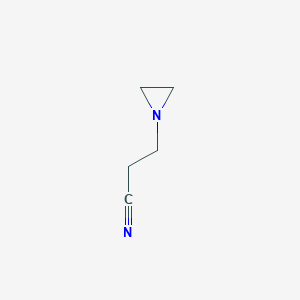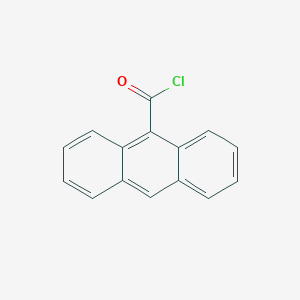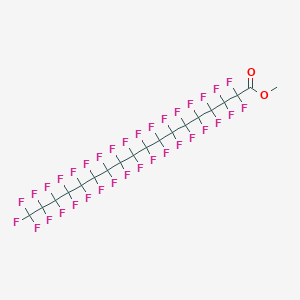
Methyl perfluorooctadecanoate
Overview
Description
Methyl perfluorooctadecanoate is a type of organofluoro compound that is part of a broader class of chemicals known for their high stability and unique properties due to the presence of fluorine atoms. While the provided papers do not directly discuss methyl perfluorooctadecanoate, they do provide insights into the synthesis, structure, and reactivity of related perfluorinated compounds, which can be extrapolated to understand methyl perfluorooctadecanoate.
Synthesis Analysis
The synthesis of organofluoro compounds, such as methyl perfluorooctadecanoate, often involves the use of building blocks like methyl perfluoroalk-2-ynoates. These substrates are crucial for preparing a wide range of perfluoroalkylated compounds, including heterocycles and biphenyls . The synthesis process is complex and requires a deep understanding of the mechanistic aspects of the reactions involved.
Molecular Structure Analysis
The molecular structure of organofluoro compounds is characterized by the presence of strong carbon-fluorine bonds. For instance, the gas phase structure of methyl trifluoromethanesulfonate, a compound related to methyl perfluorooctadecanoate, has been studied using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation . This information helps in understanding the conformational properties of covalent sulfonates, which are relevant to the structural analysis of methyl perfluorooctadecanoate.
Chemical Reactions Analysis
Perfluorinated compounds exhibit unique reactivity patterns due to the electron-withdrawing nature of the fluorine atoms. For example, perfluoro-(3-methylbuta-1,2-diene) is resistant to attack by anhydrous hydrogen halides but reacts readily with nucleophiles . Similarly, the thermal reactions of perfluoro(tetrahydro-2-methyl-2H-1,2-oxazine) lead to various decomposition products, showcasing the complex reactivity of these compounds . These studies provide a glimpse into the types of chemical reactions that methyl perfluorooctadecanoate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl perfluorooctadecanoate are influenced by its perfluorinated structure. The chlorine atom-initiated photooxidation of homologous methyl perfluoroalkyl ethers has been studied, revealing the formation of relatively stable intermediates and the eventual conversion of the formyl group to carbon dioxide . These findings indicate the potential environmental persistence and degradation pathways of methyl perfluorooctadecanoate.
Scientific Research Applications
Fabrication of Low-Flow Resistance Surfaces
- Scientific Field : Materials Science & Engineering .
- Application Summary : Methyl perfluorooctadecanoate is used in the fabrication of low-flow resistance surfaces on zinc substrates .
- Methods of Application : A fluoropolyurethane-encapsulated process is designed to rapidly fabricate low-flow resistance surfaces on the zinc substrate. For further enhancement of the drag-reduction effect, Cu2±assisted chemical etching is introduced during the fabrication process .
Synthesis of Methyl Fluoro-Aminopropyl Polydimethyl Siloxane (MF-APS)
- Scientific Field : Chemical Engineering .
- Application Summary : Methyl perfluorooctadecanoate is used in the synthesis of Methyl Fluoro-Aminopropyl Polydimethyl Siloxane (MF-APS) .
- Methods of Application : Methyl Fluoro-Aminopropyl Polydimethyl Siloxane (MF-APS) is synthesized by ane Methyl perfluorooctadecanoate (PC5139M) and aminopropyl polydimethyl siloxane (APS) droplets under 50 °C .
- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
Poly (vinylidene fluoride) (PVDF) and Poly (methyl methacrylate) (PMMA) Comparison
- Scientific Field : Polymer Science .
- Application Summary : Methyl perfluorooctadecanoate is used in the comparative analysis of the basic properties and applications of poly (vinylidene fluoride) (PVDF) and poly (methyl methacrylate) (PMMA) .
- Methods of Application : The study compares the physical, chemical, thermal, and mechanical properties of PVDF and PMMA .
- Results or Outcomes : The understanding of PMMA properties has greatly aided recent advancements in the polymer’s synthesis, modification, and applications .
Biomolecular Applications
- Scientific Field : Biochemistry .
- Application Summary : Methyl perfluorooctadecanoate is used in biomolecular applications .
- Methods of Application : This review introduces the basic concepts of fluorous chemistry and illustrates its main biomolecular applications .
- Results or Outcomes : Special attention has been given to fluorous microarrays and their combination with Mass- Spectroscopy (MS) techniques, to protein properties modification by the introduction of local fluorous domains .
Mesoporous Silica Nanoparticles for Bio-Applications
- Scientific Field : Nanotechnology .
- Application Summary : While the specific use of Methyl perfluorooctadecanoate is not mentioned, it could potentially be used in the synthesis of mesoporous silica nanoparticles, which have a wide range of bio-applications .
- Methods of Application : The synthesis methods and drug delivery applications of mesoporous silica nanoparticles are discussed .
- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
Inducing the Production of Secondary Metabolites in Peppermint
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H3F35O2/c1-56-2(55)3(20,21)4(22,23)5(24,25)6(26,27)7(28,29)8(30,31)9(32,33)10(34,35)11(36,37)12(38,39)13(40,41)14(42,43)15(44,45)16(46,47)17(48,49)18(50,51)19(52,53)54/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFOZPVITJRTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H3F35O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379561 | |
| Record name | Methyl perfluorooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
928.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl perfluorooctadecanoate | |
CAS RN |
16753-33-6 | |
| Record name | Methyl perfluorooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




